molecular formula C25H28ClNO2 B11574553 {1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-indol-3-yl}(cyclohexyl)methanone

{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-indol-3-yl}(cyclohexyl)methanone

Cat. No.: B11574553
M. Wt: 409.9 g/mol
InChI Key: OPJHRIALZOZMNO-UHFFFAOYSA-N
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Description

1-[3-(4-Chloro-3-methylphenoxy)propyl]-3-cyclohexanecarbonyl-1H-indole is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-chloro-3-methylphenoxy)propyl]-3-cyclohexanecarbonyl-1H-indole typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Coupling with Cyclohexanecarbonyl Chloride: The phenoxy intermediate is then reacted with cyclohexanecarbonyl chloride under basic conditions to form the cyclohexanecarbonyl derivative.

    Indole Formation: The final step involves the cyclization of the intermediate with an indole derivative under acidic or basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Chloro-3-methylphenoxy)propyl]-3-cyclohexanecarbonyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the carbonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methyl positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers or substituted aromatic compounds.

Scientific Research Applications

1-[3-(4-Chloro-3-methylphenoxy)propyl]-3-cyclohexanecarbonyl-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[3-(4-chloro-3-methylphenoxy)propyl]-3-cyclohexanecarbonyl-1H-indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    4-Chloro-3-methylphenol: Shares the phenoxy structure but lacks the indole and cyclohexanecarbonyl groups.

    3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: Similar aromatic structure but different functional groups.

Uniqueness: 1-[3-(4-Chloro-3-methylphenoxy)propyl]-3-cyclohexanecarbonyl-1H-indole is unique due to its combination of aromatic, aliphatic, and indole structures, which confer specific chemical and biological properties not found in simpler analogs.

This detailed article provides a comprehensive overview of 1-[3-(4-chloro-3-methylphenoxy)propyl]-3-cyclohexanecarbonyl-1H-indole, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H28ClNO2

Molecular Weight

409.9 g/mol

IUPAC Name

[1-[3-(4-chloro-3-methylphenoxy)propyl]indol-3-yl]-cyclohexylmethanone

InChI

InChI=1S/C25H28ClNO2/c1-18-16-20(12-13-23(18)26)29-15-7-14-27-17-22(21-10-5-6-11-24(21)27)25(28)19-8-3-2-4-9-19/h5-6,10-13,16-17,19H,2-4,7-9,14-15H2,1H3

InChI Key

OPJHRIALZOZMNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCCN2C=C(C3=CC=CC=C32)C(=O)C4CCCCC4)Cl

Origin of Product

United States

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